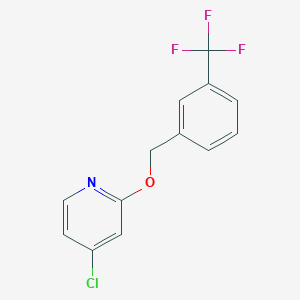

4-Chloro-2-((3-(trifluoromethyl)benzyl)oxy)pyridine

Description

Properties

CAS No. |

1346707-19-4 |

|---|---|

Molecular Formula |

C13H9ClF3NO |

Molecular Weight |

287.66 g/mol |

IUPAC Name |

4-chloro-2-[[3-(trifluoromethyl)phenyl]methoxy]pyridine |

InChI |

InChI=1S/C13H9ClF3NO/c14-11-4-5-18-12(7-11)19-8-9-2-1-3-10(6-9)13(15,16)17/h1-7H,8H2 |

InChI Key |

VIXVSBMZDFVXAZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)COC2=NC=CC(=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-((3-(trifluoromethyl)benzyl)oxy)pyridine typically involves the following steps:

-

Formation of the Benzyl Ether: : The initial step involves the reaction of 4-chloropyridine with 3-(trifluoromethyl)benzyl alcohol in the presence of a base such as sodium hydride or potassium carbonate. This reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

-

Purification: : The crude product is then purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-((3-(trifluoromethyl)benzyl)oxy)pyridine can undergo various types of chemical reactions, including:

-

Nucleophilic Substitution: : The chloro group at the 4-position of the pyridine ring can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

-

Oxidation and Reduction: : The compound can be subjected to oxidation or reduction reactions to modify the functional groups present on the benzyl ether moiety.

-

Coupling Reactions: : The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the chloro group is replaced by a boronic acid derivative in the presence of a palladium catalyst .

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in solvents like DMF or DMSO.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.

Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like toluene or ethanol.

Major Products Formed

Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.

Oxidation: Formation of oxidized derivatives such as aldehydes or carboxylic acids.

Reduction: Formation of reduced derivatives such as alcohols or amines.

Coupling Reactions: Formation of biaryl compounds with diverse substituents.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

4-Chloro-2-((3-(trifluoromethyl)benzyl)oxy)pyridine serves as a crucial building block in the synthesis of various pharmaceutical agents. Its structural features allow it to act as an intermediate in the development of drugs targeting multiple biological pathways. The trifluoromethyl group enhances lipophilicity, facilitating better membrane penetration and potentially increasing bioavailability.

Biological Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial and antiviral properties. The presence of halogen substituents, particularly trifluoromethyl groups, often enhances biological activity by modifying metabolic pathways and increasing interaction with biological targets.

Chemical Synthesis

Reactivity and Synthesis Methods

The compound can undergo various chemical reactions due to its functional groups. Common reagents used in these reactions include sodium hydride for deprotonation and nucleophiles such as amines or thiols.

Synthesis Methods Overview

| Method | Description | Yield Optimization Techniques |

|---|---|---|

| Nucleophilic Substitution | Involves substitution reactions at the chloro position | Crystallization, Chromatography |

| Functionalization | Regioselective functionalization of the pyridine ring | Reaction condition optimization |

Biological Mechanisms

Mechanism of Action

Molecular docking studies suggest that this compound interacts with enzymes involved in metabolic pathways. This interaction may influence various biological processes, making it a candidate for further pharmacological studies.

Case Studies

Several studies have explored the efficacy of this compound in different therapeutic areas:

- Anticancer Activity : In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). These studies indicate that the compound may inhibit tumor growth through apoptosis induction.

- Antimicrobial Properties : Research has shown that derivatives of this compound exhibit antibacterial activity against resistant strains of bacteria, suggesting potential applications in treating infections where conventional antibiotics fail.

Mechanism of Action

The mechanism of action of 4-Chloro-2-((3-(trifluoromethyl)benzyl)oxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively penetrate biological membranes and reach its targets .

Comparison with Similar Compounds

Key Observations:

Structural Variations: The target compound differs from analogs like 7e and 7f by the absence of a nitro (NO₂) or trifluoromethoxy (CF₃O) group on the benzyloxy moiety. This likely reduces its electron-withdrawing effects compared to 7e . Compound 6e introduces a sulfinyl group (SO) to the benzyloxy substituent, enhancing polarity but lowering yield (51.1% vs. 71.8% for 7e) .

Physical Properties: Melting points vary significantly: 7e (122–125°C) vs. 7f (73–75°C), attributed to stronger intermolecular forces in nitro-substituted derivatives .

Biological Relevance :

- Analogs with trifluoromethyl or trifluoromethoxy groups (7e , 7f , 6e ) exhibit herbicidal activity, suggesting the target compound may share similar mechanisms of action .

Analytical and Computational Insights

- Spectroscopic Characterization : 1H NMR and 13C NMR data (e.g., δ 7.4–8.2 ppm for aromatic protons in 7e ) confirm regioselective substitution patterns in these compounds .

- Computational Studies : Density-functional theory (DFT) methods, such as those described in and , could predict the electronic effects of substituents (e.g., CF₃ vs. Cl) on reactivity and stability .

Biological Activity

4-Chloro-2-((3-(trifluoromethyl)benzyl)oxy)pyridine is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by a pyridine ring with a chloro substituent and a trifluoromethyl group, exhibits several promising biological properties, particularly in antimicrobial and antiviral domains. This article provides a comprehensive overview of its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H9ClF3NO, with a molecular weight of approximately 273.66 g/mol. The presence of the trifluoromethyl group enhances the compound's lipophilicity, which is crucial for its biological activity as it facilitates penetration through biological membranes.

Biological Activity

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. The trifluoromethyl substituent is known to increase the potency of these compounds against various bacterial strains by enhancing their interaction with biological targets. For instance, studies have shown that pyridine derivatives can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 μg/mL .

Antiviral Activity

The antiviral potential of similar compounds has also been explored, particularly against viruses that cause significant health issues. The structural characteristics of this compound suggest it may interact with viral proteins or host cell receptors, potentially disrupting viral replication processes .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of halogen substituents like chlorine and trifluoromethyl groups significantly impacts the compound’s reactivity and biological interactions. Molecular docking studies have suggested that this compound may bind to key enzymes involved in metabolic pathways, influencing various biological processes.

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Chlorobenzotrifluoride | Lacks ether linkage | Used as solvent and reagent |

| 2-Chlorobenzotrifluoride | Chloro at 2-position | Different reactivity patterns |

| 4-Chloro-N-methylpyridine | Methyl substitution at nitrogen | Enhanced solubility |

| 4-Chloro-2-methoxy-pyridine | Methoxy instead of chlorobenzyl | Different activity profile |

| 4-(Trifluoromethyl)phenylpyridine | Trifluoromethyl substituent | Increased potency against specific strains |

This table illustrates how variations in structure can lead to different biological activities, emphasizing the need for targeted modifications in drug design.

Case Studies and Research Findings

-

Antimicrobial Efficacy

A study assessed the antimicrobial effects of various pyridine derivatives, including those structurally related to this compound. Results indicated that compounds with similar trifluoromethyl substitutions demonstrated enhanced activity against Staphylococcus aureus, suggesting a promising avenue for developing new antibiotics . -

In Vivo Models

In vivo studies using animal models have shown that certain analogs exhibit significant efficacy against infections caused by Cryptosporidium parvum, with effective doses revealing potent activity comparable to existing treatments . This highlights the potential for further development into therapeutic agents. -

Mechanism of Action

Research into the mechanism of action has revealed that these compounds may inhibit critical enzymes involved in pathogen survival or replication, providing insights into their therapeutic potential .

Q & A

Q. What are the common synthetic routes for 4-Chloro-2-((3-(trifluoromethyl)benzyl)oxy)pyridine?

The compound is typically synthesized via nucleophilic aromatic substitution. A chloropyridine derivative (e.g., 2-chloropyridine) reacts with 3-(trifluoromethyl)benzyl alcohol in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). The reaction is carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile at 80–100°C for 12–24 hours. Purification involves column chromatography or recrystallization to achieve >95% purity .

Q. How is the compound structurally characterized?

Key characterization techniques include:

- NMR Spectroscopy : H and C NMR confirm substitution patterns on the pyridine and benzyl groups.

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₁₃H₁₀ClF₃NO, MW 297.67 g/mol).

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C-F stretches at 1100–1250 cm⁻¹).

- X-ray Crystallography (if crystalline): Resolves 3D structure and bond angles .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Yield optimization involves:

- Catalyst Screening : Transition-metal catalysts (e.g., Pd or Cu) may enhance substitution efficiency.

- Solvent Selection : High-polarity solvents like DMF improve solubility of intermediates.

- Temperature Control : Gradual heating (e.g., 80°C → 100°C) minimizes side reactions.

- Mole Ratio Adjustment : A 1:1.2 ratio of chloropyridine to benzyl alcohol reduces unreacted starting material.

Documented yields range from 60% (standard conditions) to 85% (optimized) .

Q. What are the regioselectivity trends in substitution reactions involving this compound?

The chlorine atom at the 4-position on the pyridine ring is more reactive toward nucleophilic substitution due to electron-withdrawing effects from the trifluoromethylbenzyloxy group at the 2-position. For example:

Q. How is the compound evaluated for biological activity?

In vitro assays include:

- Antimicrobial Testing : Minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria.

- Enzyme Inhibition : IC₅₀ measurements for kinases or proteases (e.g., PLK1 inhibition via ATP-binding site competition).

- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ = 25 µM for HeLa cells).

Structure-activity relationships (SAR) highlight the critical role of the trifluoromethyl group in enhancing lipophilicity and target binding .

Q. What computational methods are used to study its interactions?

Q. What analytical challenges arise in quantifying this compound?

- Purity Assessment : HPLC with UV detection (λ = 254 nm) resolves impurities from unreacted benzyl alcohol.

- Degradation Products : LC-MS identifies hydrolyzed byproducts (e.g., 2-hydroxy pyridine derivatives).

- Stability Issues : The compound is sensitive to light and moisture, requiring storage at −20°C in amber vials .

Q. How does the compound’s stability vary under different storage conditions?

Methodological Considerations

Q. How are regioselective functionalizations achieved on the pyridine ring?

Q. What are the challenges in scaling up synthesis for preclinical studies?

- Safety : Nitro-containing intermediates (e.g., 2-nitroethyl derivatives) require explosion-proof reactors.

- Purification : Centrifugal partition chromatography (CPC) replaces column chromatography for large batches.

- Cost : Trifluoromethylbenzyl alcohol is expensive; recycling unreacted starting material via distillation reduces costs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.